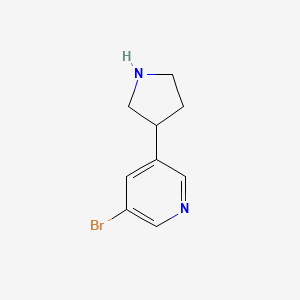

3-Bromo-5-(pyrrolidin-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-3-8(5-12-6-9)7-1-2-11-4-7/h3,5-7,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFPSSBFQIHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298503 | |

| Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-66-8 | |

| Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Pyrrolidin 3 Yl Pyridine and Analogues

Strategies for Pyridine (B92270) Core Functionalization

The construction of the 3-bromo-5-substituted pyridine core is a critical first step. Methodologies for achieving this substitution pattern can be broadly categorized into two approaches: direct functionalization of a pre-formed pyridine ring and de novo synthesis of the pyridine ring from acyclic precursors.

Regioselective Bromination Approaches to Pyridine Derivatives

Direct bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups can direct the regioselectivity of halogenation.

For instance, the bromination of 2-aminopyridines and their derivatives has been studied, with the amino group strongly activating the ring towards electrophilic attack. Kinetic studies on the bromination of 5-substituted 2-amino- and 2-dimethylamino-pyridines have shown that these compounds react as free bases. rsc.org The position of bromination is influenced by the existing substituent and the reaction conditions. While direct bromination of pyridine itself requires harsh conditions and often leads to a mixture of products, the presence of an amino or hydroxyl group can facilitate regioselective bromination. For example, 2-aminopyridine (B139424) can be brominated selectively at the 5-position. thieme-connect.com

Alternatively, a Sandmeyer-type reaction on a pre-functionalized pyridine can be employed. A synthetic route to 3-bromo-5-methylpyridine (B130446) involves the diazotization of 3-amino-5-methylpyridine (B1272045) followed by treatment with a bromine source. patsnap.com This approach offers excellent regiocontrol, as the position of the bromine atom is determined by the initial position of the amino group.

Table 1: Comparison of Bromination Methods for Pyridine Derivatives

| Method | Substrate | Reagents | Key Features |

| Electrophilic Bromination | Activated Pyridines (e.g., aminopyridines) | Br₂, NBS | Regioselectivity depends on activating group position. thieme-connect.com |

| Sandmeyer Reaction | Aminopyridines | NaNO₂, HBr, CuBr | Excellent regiocontrol based on amine position. patsnap.com |

| Halogen-Metal Exchange | Dibromopyridines | n-BuLi, Electrophile | Allows for selective functionalization of one bromine position. |

Precursor-Based Pyridine Ring Construction Methods

Building the pyridine ring from acyclic precursors offers a powerful alternative for controlling the substitution pattern. Several named reactions are pivotal in this regard.

The Hantzsch pyridine synthesis is a classic method that typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.orgpharmaguideline.com Variations of this method allow for the synthesis of asymmetrically substituted pyridines.

The Bohlmann-Rahtz pyridine synthesis provides a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone. wikipedia.orgnih.gov The reaction proceeds via an aminodiene intermediate that undergoes cyclodehydration. wikipedia.orgnih.gov Recent advancements have focused on milder reaction conditions, utilizing Lewis or Brønsted acids to catalyze the cyclization step. nih.govthieme-connect.com

Another versatile approach is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to yield 2,4,6-trisubstituted pyridines. pharmaguideline.com

Modern methods also include transition-metal-catalyzed cycloadditions and cascade reactions. For example, a copper-catalyzed cascade reaction involving N-iminative cross-coupling, electrocyclization, and air oxidation has been developed for the modular synthesis of highly substituted pyridines from alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

Introduction and Functionalization of the Pyrrolidin-3-yl Moiety

Once the 3-bromo-5-substituted pyridine core is established, the next critical step is the introduction of the pyrrolidin-3-yl group. This can be achieved through various strategies, including ring construction, direct coupling, or modification of existing heterocycles.

Pyrrolidine (B122466) Synthesis via Ring Contraction of Pyridines

An innovative approach to pyrrolidine synthesis involves the skeletal editing of readily available pyridines. A photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.govsemanticscholar.org This method provides access to functionalized pyrrolidines from simple starting materials. osaka-u.ac.jpnih.govsemanticscholar.org The reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate. osaka-u.ac.jpnih.gov

Direct Amination and Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. The direct coupling of a protected 3-aminopyrrolidine (B1265635) with a 3,5-dibromopyridine (B18299) derivative can be a viable strategy. The regioselectivity of such a coupling would be a key challenge to address, potentially requiring the use of a directing group or a carefully chosen catalyst system. Asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile is another strategy to access enantioenriched pyrrolidines. nih.gov

Pyrrolidine Ring Construction and Stereocontrol at C3

The construction of the pyrrolidine ring with simultaneous control of the stereochemistry at the C3 position is crucial for the synthesis of enantiomerically pure final products. Asymmetric [3+2] cycloaddition reactions of azomethine ylides with alkenes are a powerful method for the stereocontrolled synthesis of substituted pyrrolidines. acs.org The stereoselectivity of these reactions can be controlled by using chiral auxiliaries or chiral catalysts. acs.org

Another approach involves the asymmetric Michael addition of nitroalkanes to α,β-unsaturated esters, which can be a key step in the synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Furthermore, the stereoselective synthesis of densely substituted pyrrolidines can be achieved through a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org

Table 2: Methods for Pyrrolidine Ring Synthesis and Functionalization

| Method | Description | Key Features |

| Ring Contraction | Photo-promoted reaction of pyridines with silylborane. osaka-u.ac.jpresearchgate.netnih.govsemanticscholar.org | Access to functionalized pyrrolidines from simple pyridines. osaka-u.ac.jpnih.govsemanticscholar.org |

| Asymmetric [3+2] Cycloaddition | Reaction of azomethine ylides with alkenes. acs.org | High stereocontrol in the formation of the pyrrolidine ring. acs.org |

| Asymmetric Michael Addition | Addition of nucleophiles to α,β-unsaturated carbonyls. rsc.org | Establishes stereocenters that can be elaborated into the pyrrolidine ring. |

| Direct C-H Functionalization | Asymmetric lithiation of N-Boc-pyrrolidine followed by electrophilic quench. nih.gov | Access to enantioenriched pyrrolidines. nih.gov |

Strategies for Chiral Resolution and Enantioselective Synthesis

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of many pharmaceutical compounds. Consequently, the development of methods for the chiral resolution of racemic 3-bromo-5-(pyrrolidin-3-yl)pyridine and the enantioselective synthesis of its stereoisomers is of significant interest.

Classical resolution techniques involving the formation of diastereomeric salts with chiral acids, followed by fractional crystallization, represent a viable approach for separating the enantiomers of this compound. This method relies on the differential solubility of the resulting diastereomeric salts.

More advanced and efficient strategies focus on asymmetric synthesis to directly produce the desired enantiomer. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric Michael addition reactions can be employed to construct the chiral pyrrolidine ring with high enantiomeric excess. Organocatalytic approaches, utilizing chiral phosphoric acids, have also been successfully applied to the enantioselective synthesis of substituted pyrrolidines.

Another powerful strategy is the use of asymmetric [3+2] cycloaddition reactions. These reactions, often involving azomethine ylides, allow for the construction of the pyrrolidine ring with multiple stereocenters in a highly controlled manner. The choice of chiral ligand or catalyst is crucial in directing the stereoselectivity of these cycloadditions.

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a valuable tool for the synthesis of enantioenriched 3-substituted piperidines and can be conceptually extended to pyrrolidine systems. This approach involves the asymmetric carbometalation of a partially reduced pyridine ring, offering a pathway to chiral 3-substituted nitrogen heterocycles.

The development of these and other novel asymmetric methodologies continues to be an active area of research, driven by the demand for enantiomerically pure building blocks like this compound for drug discovery and development.

Cross-Coupling and C-Heteroatom Bond Formation Reactions

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the introduction of aryl and heteroaryl substituents onto the pyridine ring of this compound. This palladium-catalyzed reaction involves the coupling of the bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.

The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid building blocks. For the synthesis of analogues of this compound, this methodology allows for the systematic exploration of structure-activity relationships by introducing various aryl and heteroaryl moieties at the 5-position of the pyridine ring.

The general conditions for a Suzuki-Miyaura coupling of this compound would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), a base (e.g., potassium carbonate, cesium carbonate), and a solvent (e.g., dioxane, toluene, DMF). The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and purity of the desired biaryl or heteroaryl-pyridine product.

The reactivity of the 3-bromopyridine (B30812) core in this reaction is generally good, although the electronic properties of the pyrrolidine substituent and any protecting groups may have some influence on the reaction kinetics. The use of highly active catalyst systems has enabled the efficient coupling of even challenging substrates.

Below is a representative table of potential Suzuki-Miyaura coupling partners for this compound, illustrating the wide scope of this reaction for generating a library of analogues.

| Boronic Acid/Ester | Potential Product Fragment |

|---|---|

| Phenylboronic acid | Phenyl |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 3-Chlorophenylboronic acid | 3-Chlorophenyl |

| 2-Thiopheneboronic acid | Thiophen-2-yl |

| 3-Pyridineboronic acid | Pyridin-3-yl |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | 1-Methyl-1H-pyrazol-4-yl |

This strategic application of the Suzuki-Miyaura coupling provides a convergent and efficient route to a diverse range of 5-aryl and 5-heteroaryl-3-(pyrrolidin-3-yl)pyridine derivatives for various research and development applications.

Metal-Catalyzed C-N Coupling Reactions at the Bromine Center (e.g., Goldberg Reaction)

The formation of a carbon-nitrogen (C-N) bond at the bromine-substituted position of this compound opens up a vast chemical space for the synthesis of novel analogues with potential applications in medicinal chemistry and materials science. Metal-catalyzed C-N cross-coupling reactions, such as the Goldberg and Buchwald-Hartwig aminations, are indispensable tools for achieving this transformation.

The Goldberg reaction, a copper-catalyzed N-arylation of amides, carbamates, and other nitrogen nucleophiles, offers a valuable alternative to palladium-catalyzed methods. It is particularly useful for the coupling of amides and related compounds, which can be challenging substrates in palladium-catalyzed systems. The reaction typically employs a copper(I) catalyst, often in combination with a ligand such as 1,10-phenanthroline, and a base like potassium carbonate or potassium phosphate. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

The general applicability of the Goldberg reaction to 3-bromopyridine derivatives makes it a highly relevant strategy for the functionalization of this compound. By reacting the parent compound with a variety of amides, lactams, or carbamates, a diverse library of N-acylated derivatives can be synthesized.

In addition to the classical Goldberg reaction, modern advancements in copper-catalyzed C-N coupling have expanded the scope to include a wider range of nitrogen nucleophiles, including primary and secondary amines. These reactions often utilize specialized ligands to promote the catalytic cycle and improve reaction efficiency.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is another powerful and widely used method for the N-arylation of amines. This reaction is known for its broad substrate scope, high functional group tolerance, and the development of highly active and sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) has been instrumental in the success of this methodology, allowing for the coupling of a wide array of primary and secondary amines with aryl and heteroaryl halides, including 3-bromopyridines.

The application of the Buchwald-Hartwig amination to this compound would enable the direct introduction of various alkyl and aryl amine substituents at the 5-position of the pyridine ring. The reaction conditions, including the choice of palladium precatalyst, ligand, base, and solvent, can be tailored to the specific amine coupling partner to optimize the yield and purity of the desired product.

The following table provides a conceptual overview of the types of nitrogen nucleophiles that could be coupled with this compound using these metal-catalyzed C-N bond-forming reactions.

| Nitrogen Nucleophile | Coupling Reaction | Potential Product Fragment |

|---|---|---|

| Acetamide | Goldberg Reaction | -NHC(O)CH3 |

| Pyrrolidin-2-one | Goldberg Reaction | N-pyrrolidin-2-one |

| Methyl carbamate | Goldberg Reaction | -NHCO2CH3 |

| Aniline | Buchwald-Hartwig Amination | -NHPh |

| Morpholine | Buchwald-Hartwig Amination | N-morpholinyl |

| Benzylamine | Buchwald-Hartwig Amination | -NHCH2Ph |

Both the Goldberg and Buchwald-Hartwig reactions represent powerful and complementary strategies for the late-stage functionalization of this compound, enabling the synthesis of a wide range of derivatives with diverse chemical and physical properties.

Other Transition Metal-Catalyzed Functionalizations

Beyond the well-established Suzuki-Miyaura and C-N coupling reactions, a diverse array of other transition metal-catalyzed transformations can be employed to further functionalize the this compound core. These reactions provide access to a wide range of structural motifs, significantly expanding the chemical space available for the development of novel compounds.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction enables the formation of a carbon-carbon bond between the 3-bromopyridine and a terminal alkyne. The resulting alkynylpyridine derivatives are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions, to generate more complex molecular architectures. The Sonogashira coupling is generally tolerant of a variety of functional groups and provides a straightforward route to compounds containing the synthetically useful alkyne moiety.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be utilized to introduce alkenyl substituents at the 3-position of the pyridine ring. This reaction typically employs a palladium catalyst, a base, and a phosphine ligand. The resulting styrenyl-type derivatives can serve as precursors for a variety of other functional groups through subsequent chemical manipulations of the double bond.

Stille Coupling: The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide. This methodology can be applied to couple various organostannanes, including vinyl, aryl, and alkyl stannanes, with this compound. A key advantage of the Stille coupling is the stability of the organotin reagents to a wide range of reaction conditions. However, the toxicity of organotin compounds is a significant consideration.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can be advantageous for the coupling of less reactive substrates. This reaction offers a powerful method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.

The following table summarizes these and other potential transition metal-catalyzed functionalizations of this compound, highlighting the versatility of this building block in organic synthesis.

| Reaction | Coupling Partner | Catalyst System | Potential Product Fragment |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd/Cu | -C≡C-Ph |

| Heck Reaction | Alkene (e.g., Styrene) | Pd | -CH=CH-Ph |

| Stille Coupling | Organostannane (e.g., Vinyltributyltin) | Pd | -CH=CH2 |

| Negishi Coupling | Organozinc (e.g., Phenylzinc chloride) | Pd or Ni | -Ph |

The strategic application of these diverse transition metal-catalyzed reactions allows for the efficient and modular synthesis of a wide array of this compound analogues, facilitating the exploration of their potential in various scientific disciplines.

Synthetic Route Optimization and Scalability Considerations

The successful transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and reproducibility. For the synthesis of this compound, optimization of the synthetic route and an evaluation of its scalability are crucial for its potential application in pharmaceutical or agrochemical development.

Route Optimization:

Reaction Condition Optimization: Systematically investigating reaction parameters such as temperature, reaction time, solvent, and catalyst loading for each step to maximize product yield and purity while minimizing reaction time and energy consumption.

Purification Strategies: Developing efficient and scalable purification methods. This may involve moving from chromatographic purification, which is often not practical on a large scale, to crystallization or distillation techniques.

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste.

Scalability Considerations:

Scaling up a chemical synthesis from grams to kilograms or even tons presents a unique set of challenges that must be addressed during process development. Key considerations for the synthesis of this compound include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become significant safety hazards on a large scale. The reactor design and cooling/heating capacity must be adequate to control the reaction temperature effectively.

Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields. The choice of reactor and agitator design is critical to ensure efficient mass transfer.

Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential. This includes understanding potential thermal runaway reactions, toxicity of materials, and appropriate handling procedures.

Process Control: Implementing robust process analytical technology (PAT) to monitor key reaction parameters in real-time can ensure consistent product quality and allow for immediate intervention if deviations occur.

Waste Management: Developing a sustainable plan for the treatment and disposal of all waste streams generated during the synthesis is a critical aspect of large-scale production.

By addressing these optimization and scalability factors, a robust, safe, and economically viable manufacturing process for this compound can be developed, enabling its availability for further research and potential commercialization.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Pyrrolidin 3 Yl Pyridine

Transformations at the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring is a versatile handle for a variety of chemical reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Displacement Reactions

The bromine atom on the pyridine ring can be displaced by various nucleophiles. This susceptibility to nucleophilic aromatic substitution (SNAr) is a common feature of halopyridines. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction, particularly with strong nucleophiles. For instance, reactions with amines, thiols, or alkoxides can lead to the corresponding substituted pyridines. The reaction conditions for such substitutions often involve elevated temperatures and the use of a suitable base to neutralize the hydrogen halide formed during the reaction. google.com

A study on the synthesis of 3-amino-5-bromopyridine (B85033) derivatives demonstrated that the reaction of 3,5-dibromopyridine (B18299) with pyrrolidine (B122466) under microwave heating conditions yielded 5-bromo-3-(pyrrolidin-1-yl)pyridine. clockss.org This highlights the feasibility of nucleophilic substitution at the 3-position of a brominated pyridine ring.

| Reactant | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 3,5-Dibromopyridine | Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | Microwave, NMP, Toluene, 180°C, 30 min | 55 | clockss.org |

| 3,5-Dibromopyridine | Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | Conventional heating, NMP, Toluene, 180°C, 30 min | 4 | clockss.org |

| 3-Bromo-5-iodopyridine | Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | CuI, K3PO4, 85°C, 60 h | 49 | clockss.org |

Oxidative Addition and Reductive Elimination Pathways

Palladium-catalyzed cross-coupling reactions, which proceed via oxidative addition and reductive elimination pathways, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of 3-bromo-5-(pyrrolidin-3-yl)pyridine makes it a suitable substrate for such transformations, including Suzuki-Miyaura and Heck couplings.

In these reactions, a low-valent palladium catalyst undergoes oxidative addition to the carbon-bromine bond. libretexts.org This is followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling) and subsequent reductive elimination to furnish the coupled product and regenerate the active palladium catalyst. libretexts.orgacs.org The choice of ligands on the palladium catalyst is crucial and can influence the efficiency of both the oxidative addition and reductive elimination steps. acs.orgnih.gov For instance, electron-rich ligands can promote oxidative addition. acs.org

A patent describing the synthesis of (R)-3-((E)-2-(Pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine outlines a palladium-catalyzed coupling of a vinylpyrrolidine derivative with 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)-pyridine, demonstrating the utility of this approach. google.com

Radical Reactions

While less common than ionic pathways for this specific compound, radical reactions involving the bromine atom are also conceivable. Homolytic cleavage of the carbon-bromine bond can be initiated by radical initiators or photochemically. libretexts.org The resulting pyridyl radical could then participate in various radical-mediated processes. For example, radical alkylation of pyridines has been achieved using diacyl peroxides and peresters. rsc.org

Reactivity of the Pyrrolidine Nitrogen and Ring System

The pyrrolidine moiety offers additional sites for chemical modification, primarily at the nitrogen atom and, to a lesser extent, at the ring carbons.

N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. organic-chemistry.orgbeilstein-journals.org These are standard transformations for secondary amines and allow for the introduction of a wide variety of substituents.

N-Alkylation can be achieved by reacting the compound with alkyl halides or other alkylating agents. The reaction is typically carried out in the presence of a base to scavenge the acid produced.

N-Acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides. beilstein-journals.org This reaction is also generally performed in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

| Starting Material | Acylating Agent | Product | Conditions | Reference |

| 6-Bromo-2,3-dihydro researchgate.netthiazolo[4,5-b]pyridines | Acyl chloride | N-Acylated products | Triethylamine, DCM | beilstein-journals.org |

Reactions Involving the Pyrrolidine Ring Carbons (e.g., C-H activation, ring-opening/rearrangement)

While the pyrrolidine ring is generally stable, reactions involving its carbon atoms are possible under specific conditions.

C-H Activation: Directed C-H activation has emerged as a powerful strategy for the functionalization of otherwise unreactive C-H bonds. acs.orgacs.org In the context of a pyrrolidine ring, a directing group, often an amide, can be installed on the nitrogen to direct a metal catalyst to a specific C-H bond. acs.orgacs.org Palladium-catalyzed C(sp³)–H arylation at the C4 position of pyrrolidines has been demonstrated, although this often requires a directing group. acs.org

Ring-Opening/Rearrangement: Ring-opening of the pyrrolidine ring is a less common transformation but can occur under certain conditions, particularly if the ring is strained or appropriately substituted. tandfonline.comresearchgate.net For instance, the pyrrolidine ring in 2-arylpyrrolidines has been shown to undergo C-N bond cleavage in acidic media. researchgate.net However, for the parent this compound, such reactions would likely require harsh conditions or specific catalytic systems.

Reactivity of the Pyridine Nitrogen and Ring System

The pyridine ring in this compound is an electron-deficient system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards various reagents.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. mdpi.com This property is fundamental to the role of pyridine-containing compounds in catalysis and materials science. ijarsct.co.inresearchgate.net The coordination of the pyridyl nitrogen can also influence the reactivity of the pyridine ring itself by altering its electron density. For instance, coordination to a Lewis acid can further decrease the electron density of the ring, making it even less susceptible to electrophilic attack but potentially more reactive towards nucleophiles. The formation of metal complexes is a crucial aspect of many catalytic processes involving pyridine derivatives.

Pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. libretexts.orgalchempharmtech.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack. libretexts.orgyoutube.com When EAS reactions do occur, they typically direct the incoming electrophile to the 3-position (meta to the nitrogen). libretexts.orgyoutube.com This is because the cationic intermediate formed by attack at the 3-position is less destabilized than the intermediates formed by attack at the 2- or 4-positions, where a positive charge would be placed directly on the electronegative nitrogen atom. youtube.com

In the case of this compound, the bromine atom and the pyrrolidine substituent will further influence the regioselectivity of any potential EAS reactions. The bromine atom is a deactivating group but an ortho-, para-director, while the pyrrolidinyl group's effect will depend on the reaction conditions (i.e., whether the pyrrolidine nitrogen is protonated). However, due to the inherent deactivation of the pyridine ring, forcing conditions are often required for such substitutions. For example, bromination of pyridine itself requires high temperatures to proceed. libretexts.org

| Reaction Type | Reactivity | Typical Position of Substitution | Influencing Factors |

| Electrophilic Aromatic Substitution | Low | C-3 | Electron-withdrawing nature of the pyridine nitrogen. libretexts.orgyoutube.com |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. benthamopenarchives.comresearchgate.net This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. researchgate.netacs.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. researchgate.net

For pyridine derivatives, a variety of substituents can act as DMGs, including amides, carbamates, and halogens. researchgate.net In the context of this compound, the bromine atom can potentially serve as a DMG, directing metalation to the C-4 position. Additionally, the pyrrolidine ring, particularly if the nitrogen is appropriately substituted (e.g., with a pivaloyl group), could also direct metalation. The choice of base and reaction conditions is crucial for achieving high regioselectivity in DoM reactions. uni-muenchen.deresearchgate.net

Studies on related bromo- and chloro(trifluoromethyl)pyridines have demonstrated the feasibility of selective deprotonation and subsequent functionalization at specific positions, highlighting the potential of DoM in modifying such scaffolds. researchgate.net

| Directing Group | Potential Site of Metalation | Key Considerations |

| Bromo | C-4 | Choice of organolithium base and temperature. |

| Pyrrolidinyl (N-substituted) | C-4 or C-6 | Nature of the N-substituent, steric effects. |

Computational and Theoretical Studies on 3 Bromo 5 Pyrrolidin 3 Yl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For 3-Bromo-5-(pyrrolidin-3-yl)pyridine and its derivatives, DFT calculations offer a detailed understanding of their geometric and electronic characteristics. nih.govbohrium.com

Geometry Optimization and Vibrational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are used to perform these optimizations. nih.govacs.org The process ensures that the calculated properties are for the most realistic molecular structure.

Following optimization, vibrational analysis is performed to confirm that the obtained geometry is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. bohrium.comresearchgate.net For instance, in a study on related pyridine (B92270) derivatives, the calculated FT-IR results were found to be in good agreement with experimental findings. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.35 - 1.46 | ||

| C-H | 1.09 | ||

| N-H | 1.01 | ||

| C-N | 1.37 | ||

| C-C-H | 132.43 (max) | ||

| C-C-N | 104.42 (min) | ||

| C-C-C-C | 180.07 (max) | ||

| N-C-C-C | 0.01 (min) |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is key to understanding its reactivity and properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For pyridine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyrrolidine (B122466) ring, while the LUMO is typically found on the electron-deficient pyridine ring. This distribution influences the molecule's behavior in chemical reactions. DFT calculations, often at the B3LYP/6-311+G(d,p) level of theory, are used to determine the energies of these orbitals. researchgate.net

Table 2: Frontier Molecular Orbital Energies of a Pyrrolidine Derivative Note: This table is illustrative. Specific HOMO-LUMO values for this compound were not found, so representative values for a related compound are shown.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

NBO analysis, typically performed at the same level of theory as the geometry optimization, helps to quantify the charge transfer between different parts of the molecule and understand the nature of intramolecular bonding. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of flexible molecules like this compound by simulating the movement of atoms. This is particularly useful for understanding how the molecule behaves in different environments, such as in various solvents.

MD simulations can also be used to study the binding of a molecule to a biological target, such as a protein, by simulating their interaction and calculating binding energies.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding how a molecule is formed and how it might react with other species.

For instance, computational studies can be used to analyze the transition states involved in the synthesis of pyrrolidine derivatives, providing insights that can help optimize reaction conditions. umich.edu

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT and other computational methods can accurately predict various spectroscopic properties. For example, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

Similarly, as mentioned in the vibrational analysis section, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. bohrium.com Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netnih.gov

Utility of 3 Bromo 5 Pyrrolidin 3 Yl Pyridine As a Building Block in Complex Chemical Synthesis

Construction of Complex Polycyclic Architectures

The bromo-pyridine motif is a cornerstone for the synthesis of complex polycyclic and heteroaromatic systems, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom on the pyridine (B92270) ring of 3-Bromo-5-(pyrrolidin-3-yl)pyridine can act as a versatile anchor point for carbon-carbon bond formation, enabling the construction of intricate molecular frameworks.

Key reactions for this purpose include the Suzuki-Miyaura, Stille, and Sonogashira couplings. For instance, the Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful method for creating biaryl compounds. nih.govmdpi.com The reaction of a bromo-pyridine with an arylboronic acid can forge a new carbon-carbon bond, extending the aromatic system. nih.gov This methodology has been used to synthesize a wide range of biaryl and polyaryl compounds, including those with pyridine, thienyl, and furanyl moieties. mdpi.comwikipedia.org Similarly, the Sonogashira coupling allows for the introduction of alkyne groups by reacting the bromo-pyridine with a terminal alkyne, which can then be used in further cyclization reactions to build fused ring systems. beilstein-journals.org

Another sophisticated strategy is intramolecular C–H arylation. In this approach, the pyrrolidine's nitrogen atom could be acylated with a bromo-aryl group. A subsequent palladium-catalyzed reaction can then form a new ring by coupling the bromine atom on the pyridine with a C-H bond on the appended aryl group, leading to multiply fused heteroaromatic compounds. beilstein-journals.org

The following table illustrates representative conditions for Suzuki-Miyaura coupling reactions involving bromo-pyridine derivatives, demonstrating the versatility of this approach.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | mdpi.com |

| Cyclopalladated Ferrocenylimine | Na₂CO₃ | Not Specified | Not Specified | High | mdpi.com |

Precursor for Designing Advanced Organic Ligands in Catalysis

Chiral ligands containing a pyridine backbone are of significant interest in asymmetric catalysis due to their stability and the rich, well-understood chemistry of the pyridine ring. diva-portal.org The this compound scaffold is an ideal precursor for such ligands. The pyrrolidine (B122466) ring, especially if used in an enantiomerically pure form, introduces chirality, while the pyridine nitrogen provides a key coordination site for a metal center.

The synthesis of advanced ligands could involve modifying the bromo-pyridine core. For example, the bromine atom can be replaced with a phosphine (B1218219) group via a coupling reaction, creating a bidentate P,N-ligand. Such ligands, combining a soft phosphorus donor with a hard nitrogen donor, are highly effective in a variety of catalytic transformations. Chiral pyridyl pyrrolidine ligands have been successfully synthesized and employed in palladium-catalyzed allylic alkylation reactions. diva-portal.org The steric and electronic properties of these ligands, which can be fine-tuned by modifying the substituents, have a direct influence on the enantioselectivity of the catalyzed reaction. diva-portal.org

The general approach involves using the inherent structure of the pyrrolidinyl-pyridine and leveraging the bromine atom as a point for introducing other coordinating groups, thereby creating a diverse set of tunable ligands for asymmetric metal catalysis. diva-portal.org

Application in the Construction of Structurally Diverse Chemical Libraries

The generation of chemical libraries containing structurally diverse molecules is fundamental to modern drug discovery. This compound is an excellent starting point for library synthesis due to its multiple points of diversification. The bromine atom is a key functional group that allows for a wide array of palladium-catalyzed cross-coupling reactions. nih.govkoreascience.kr

Using techniques like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, the bromine atom can be substituted with a vast range of aryl, heteroaryl, or amino groups, respectively. nih.govkoreascience.kr This allows for the rapid generation of a large number of analogues from a single, common intermediate. For example, a library of amino-substituted pyridones was constructed using a microwave-promoted Buchwald-Hartwig amination of bromo-pyridines as a key step. koreascience.kr The Kröhnke pyridine synthesis is another method that has been employed to generate large libraries of highly functionalized pyridines. wikipedia.org

Furthermore, the secondary amine of the pyrrolidine ring offers a second, independent site for diversification. It can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This dual-functional handle (the bromo group and the pyrrolidine nitrogen) allows for the systematic construction of a matrix of compounds, where each axis of the matrix corresponds to a different set of substituents at one of the two reactive sites. This approach efficiently explores a broad chemical space around the core scaffold.

The following table shows examples of palladium-catalyzed amination reactions on bromo-heterocycles, a key reaction for library development.

| Amine Type | Catalyst/Ligand | Base | Yield | Reference |

| Aliphatic Amines | Pd Precatalyst / tBuBrettPhos | LHMDS | Moderate to Excellent | nih.gov |

| Aromatic Amines | Pd Precatalyst / tBuBrettPhos | LHMDS | Moderate to Excellent | nih.gov |

| Heteroaromatic Amines | Pd Precatalyst / tBuBrettPhos | LHMDS | Moderate to Excellent | nih.gov |

Development of Analogues for Structure-Reactivity Relationship Exploration

Understanding how structural modifications affect the chemical reactivity and biological activity of a molecule is a central goal of medicinal chemistry. The this compound scaffold is well-suited for structure-reactivity relationship (SRR) studies. By systematically creating analogues, researchers can probe the influence of electronic and steric factors on the molecule's properties.

The reactivity of the pyridine ring is known to be influenced by its substituents. wikipedia.org For example, the electron-withdrawing nature of the bromine atom and the electron-donating potential of the pyrrolidine substituent will modulate the electron density of the pyridine ring, affecting its susceptibility to electrophilic or nucleophilic attack. wikipedia.org Analogues can be synthesized where the bromine is replaced by other halogens or electron-withdrawing/donating groups via coupling reactions.

Future Perspectives and Emerging Research Avenues for 3 Bromo 5 Pyrrolidin 3 Yl Pyridine

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through sustainable practices. For the synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, several green approaches can be envisaged to improve efficiency and minimize waste.

Key strategies in green chemistry applicable to pyridine (B92270) synthesis include the use of environmentally benign solvents, the development of catalyst-free reactions, and the application of alternative energy sources like microwave irradiation. nih.govacs.orgwhiterose.ac.uk The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is a central tenet. acs.orgacs.orgbohrium.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations which generate stoichiometric byproducts. bohrium.com

For the synthesis of pyridine derivatives, techniques such as one-pot multicomponent reactions are particularly valuable as they reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. rsc.org The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, is another critical area of development, moving away from traditional volatile organic compounds. researchgate.net

The table below summarizes various green chemistry techniques that have been applied to the synthesis of pyridine derivatives and could be adapted for the synthesis of this compound.

| Green Chemistry Technique | Description | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles. acs.orgwhiterose.ac.uk | Accelerating key cyclization or cross-coupling steps in the formation of the pyridine or pyrrolidine (B122466) rings. |

| Use of Green Solvents | Employs environmentally friendly solvents like water, ethanol, or ionic liquids to replace hazardous organic solvents. researchgate.netresearchgate.net | Performing condensation or substitution reactions in aqueous media or recyclable solvent systems. |

| High Atom Economy Reactions | Designs synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste. acs.orgacs.org | Employing cycloaddition or condensation reactions that form the core heterocyclic structures with minimal byproduct formation. |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product, reducing the number of synthetic operations. nih.govrsc.org | A one-pot synthesis combining precursors for the pyridine and pyrrolidine rings, potentially with the bromine atom introduced concurrently. |

| Catalyst-Free Conditions | Developing reactions that proceed efficiently without the need for a catalyst, which can simplify purification and reduce metal waste. | Exploring thermal or solvent-promoted cyclization reactions for the formation of the heterocyclic rings. |

By integrating these principles, future syntheses of this compound can be designed to be more sustainable, cost-effective, and environmentally responsible.

Photoredox and Electrochemical Reactivity

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. acs.orgnih.gov These methods offer unique reactivity pathways for the functionalization of heterocyclic compounds like this compound.

Photoredox Catalysis: This technique uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes. acs.org For a molecule like this compound, this opens avenues for functionalizing both the pyridine ring and the bromine substituent. The pyridine ring can be activated for reactions such as C-4 alkylation. nih.gov The carbon-bromine bond is also susceptible to photoredox-mediated transformations. For instance, aryl bromides can be converted into aryl radicals, which can then participate in a variety of coupling reactions. organic-chemistry.org This approach could be used to replace the bromine atom with other functional groups, providing a modular route to novel derivatives. Furthermore, pyridine N-oxides, which can be readily prepared from the parent pyridine, are excellent precursors for generating pyridine N-oxy radicals under photoredox conditions, enabling reactions like carbohydroxylation of olefins. researchgate.netdigitellinc.com

Electrochemical Reactivity: Electrochemistry provides a reagent-free method to perform redox reactions by directly using electrons as the "reagent". acs.org The pyridine ring is electrochemically active and can undergo reductive hydrogenation to form piperidines. rsc.org This would transform the pyridine moiety of the target compound into a piperidine (B6355638) ring, significantly altering its three-dimensional structure and properties. Additionally, electrochemical methods have been developed for the C-H functionalization of pyridines, such as meta-selective sulfonylation, offering a way to introduce new substituents without pre-functionalization. mdpi.com The electrochemical synthesis of fused heterocyclic systems starting from pyridine precursors has also been demonstrated. acs.orgwhiterose.ac.uk

The table below outlines potential photoredox and electrochemical transformations applicable to this compound.

| Method | Potential Transformation | Description |

| Photoredox Catalysis | C-Br Bond Functionalization | Generation of an aryl radical at the C3 position of the pyridine ring via reduction of the C-Br bond, followed by coupling with a reaction partner. organic-chemistry.org |

| Photoredox Catalysis | Pyridine Ring Functionalization | Direct C-H functionalization, such as alkylation at the C4 position, using photoredox-generated radical species. nih.gov |

| Electrochemistry | Pyridine Ring Reduction | Electrochemical hydrogenation of the pyridine ring to yield the corresponding 3-Bromo-5-(pyrrolidin-3-yl)piperidine derivative. rsc.org |

| Electrochemistry | Pyridine Ring C-H Functionalization | Direct introduction of functional groups onto the pyridine ring, for example, at the meta-positions, through electrochemical C-H activation. mdpi.com |

These advanced synthetic methods provide powerful avenues for both the synthesis and diversification of this compound, allowing access to a wide range of new analogues with potentially novel properties.

Biomimetic Synthesis and Derivatization

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. This approach often involves enzyme-catalyzed reactions or cascades that proceed with high selectivity and efficiency under mild conditions. nih.gov For a molecule like this compound, which contains structural motifs found in many natural alkaloids, a biomimetic approach offers intriguing possibilities for both its synthesis and further derivatization. researchgate.netresearchgate.net

Biomimetic Synthesis: The pyridine and pyrrolidine rings are common scaffolds in a vast array of natural products. organic-chemistry.org Nature employs enzymes to construct these rings from simple precursors. For instance, pyridine synthase enzymes are known to catalyze [4+2] cycloaddition reactions to form the pyridine core in thiopeptide natural products. bohrium.comnih.gov A biomimetic strategy for this compound could involve employing or engineering enzymes to catalyze the key ring-forming steps. Biocatalytic methods, such as using whole-cell systems or isolated enzymes, could offer a green and highly selective route to the core structure. nih.govmdpi.com For example, the dearomative annulation of pyridine to construct the tetracyclic framework of matrine (B1676216) alkaloids provides a powerful example of a bio-inspired synthetic strategy. whiterose.ac.uk

Biomimetic Derivatization: Once the core scaffold is synthesized, enzymes could be used for late-stage functionalization, mimicking the metabolic pathways of natural products. For example, oxidoreductases could be used to introduce hydroxyl groups or perform other oxidative transformations on the pyridine or pyrrolidine rings. Such enzymatic reactions often proceed with high regio- and stereoselectivity, which can be difficult to achieve with traditional chemical methods. The use of "ene"-reductases, activated by visible light, has been shown to catalyze coupling reactions with pyridine rings, demonstrating the potential for enzymatic C-C bond formation. acs.org

The table below presents hypothetical biomimetic strategies for the synthesis and derivatization of this compound.

| Approach | Description | Potential Outcome |

| Enzymatic Ring Formation | Utilizing engineered enzymes, such as pyridine synthases or cyclases, to construct the pyridine or pyrrolidine ring from acyclic precursors. bohrium.com | A highly stereoselective and environmentally friendly synthesis of the core heterocyclic scaffold. |

| Bio-inspired Cascade Reactions | Designing a synthesis based on the proposed biosynthetic pathways of related alkaloids, potentially involving spontaneous cyclizations of reactive intermediates. whiterose.ac.ukacs.org | A concise synthesis that rapidly builds molecular complexity, mimicking natural product biosynthesis. |

| Enzymatic Late-Stage Functionalization | Employing enzymes like hydroxylases or oxidases to modify the synthesized this compound. nih.gov | Introduction of new functional groups at specific positions with high selectivity, leading to a library of novel derivatives. |

| Biocatalytic Coupling Reactions | Using enzymes such as "ene"-reductases to catalyze the formation of new carbon-carbon bonds on the pyridine ring. acs.org | Derivatization of the core structure with various substituents under mild, biocatalytic conditions. |

By drawing inspiration from nature's synthetic machinery, researchers can develop novel and sustainable methods for the synthesis and diversification of this compound and related compounds.

Integration with Flow Chemistry Techniques

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly in the pharmaceutical industry. organic-chemistry.orgnih.gov These advantages include enhanced safety, precise control over reaction parameters, improved reproducibility, and seamless scalability. acs.orgwhiterose.ac.ukacs.org The integration of flow chemistry techniques into the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes.

The synthesis of heterocyclic compounds, including pyridines, has been successfully adapted to continuous flow systems. nih.govmdpi.com For example, classic reactions like the Bohlmann-Rahtz pyridine synthesis have been performed in microwave flow reactors, allowing for rapid and efficient production. mdpi.com A multi-step synthesis of a complex molecule containing a pyridine scaffold can be "telescoped" into a continuous sequence, where intermediates are generated and immediately used in the next step without isolation. nih.gov

Specific steps in the synthesis of this compound could greatly benefit from flow chemistry. For instance, bromination reactions, which often use hazardous reagents like molecular bromine, can be made significantly safer by generating the brominating agent in situ within a flow reactor, minimizing the amount of hazardous material present at any given time. nih.gov Similarly, organometallic reactions, such as Br/Li exchange for the functionalization of bromopyridines, often require cryogenic temperatures in batch. In flow microreactors, the excellent heat transfer allows these reactions to be performed at higher temperatures with very short residence times, avoiding the need for expensive and cumbersome cooling baths. researchgate.netchemicalbook.com

The table below illustrates how flow chemistry could be integrated into the synthesis of this compound.

| Synthetic Step | Flow Chemistry Advantage | Description |

| Pyridine Ring Synthesis | Improved Yield and Control | Continuous flow reactors, potentially coupled with microwave heating, can improve the efficiency and regioselectivity of pyridine ring formation reactions. mdpi.com |

| Bromination | Enhanced Safety | In situ generation of bromine from safer precursors within the flow system avoids the storage and handling of bulk molecular bromine. nih.gov |

| Pyrrolidine Ring Synthesis | Multi-step Telescoping | A sequence of reactions to construct the pyrrolidine ring can be performed continuously, eliminating intermediate workups and purifications. nih.gov |

| Functionalization via Lithiation | Avoidance of Cryogenics | Br/Li exchange on the bromopyridine moiety can be conducted at more accessible temperatures in a microreactor due to rapid mixing and heat dissipation. researchgate.netchemicalbook.com |

| Overall Process | Scalability and Automation | A fully integrated, multi-step flow synthesis allows for straightforward scaling by running the system for longer periods and can be automated for continuous production. organic-chemistry.orgmdpi.com |

The adoption of flow chemistry for the synthesis of this compound would represent a significant step towards a more modern, efficient, and sustainable manufacturing process, aligning with the broader trends in the chemical and pharmaceutical industries.

Exploration of Uncatalyzed and Stereoselective Transformations

The development of synthetic methods that are both catalyst-free and stereoselective is a significant goal in organic chemistry. Such methods can lead to more efficient and economical syntheses by simplifying reaction setups and purification procedures. For a chiral molecule like this compound, exploring these avenues is particularly relevant for controlling the stereochemistry of the pyrrolidine ring.

Uncatalyzed Transformations: While many reactions for pyridine synthesis rely on catalysts, there is growing interest in developing catalyst-free methods. researchgate.net These often rely on the intrinsic reactivity of the starting materials under specific conditions, such as high temperature or the use of a particular solvent. For example, visible-light-mediated biomimetic aza-6π electrocyclization has been used to synthesize pyridines under metal- and oxidant-free conditions. nih.gov Applying such principles to the construction of the pyridine ring of the target molecule could offer a more sustainable synthetic route.

Stereoselective Transformations: The pyrrolidine ring in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of this moiety is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. There is a wealth of literature on the asymmetric synthesis of chiral pyrrolidines. nih.govnih.govmdpi.com These methods include:

Organocatalysis: Chiral pyrrolidine-based catalysts (e.g., proline derivatives) are widely used to induce enantioselectivity in various transformations. mdpi.com An asymmetric aza-Michael reaction, for instance, could be used to construct the chiral pyrrolidine ring. whiterose.ac.uk

Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids (e.g., proline or hydroxyproline), the pyrrolidine ring can be synthesized with a predefined stereochemistry. nih.govresearchgate.net

Memory of Chirality: This strategy involves the use of a transient chiral center to control the formation of a new, stable stereocenter, as has been demonstrated in the synthesis of pyrrolidines with vicinal stereocenters. acs.org

Furthermore, the direct stereoselective functionalization of the pyridine ring itself is an emerging area of research, although it remains a significant challenge due to the aromatic nature of the ring. acs.orgrsc.org

The table below summarizes key strategies for uncatalyzed and stereoselective synthesis relevant to this compound.

| Strategy | Focus | Description |

| Catalyst-Free Pyridine Synthesis | Pyridine Ring | Employing thermal or photochemical methods, such as aza-electrocyclization, to form the pyridine ring without the need for a metal or organocatalyst. nih.gov |

| Asymmetric Organocatalysis | Pyrrolidine Ring | Using a small chiral organic molecule to catalyze the formation of the pyrrolidine ring, thereby controlling the stereochemistry at the C3 position. whiterose.ac.ukmdpi.com |

| Chiral Pool Approach | Pyrrolidine Ring | Synthesizing the pyrrolidine moiety from an enantiomerically pure starting material, such as proline, to ensure a specific stereochemical outcome. nih.govresearchgate.net |

| Memory of Chirality | Pyrrolidine Ring | An advanced strategy where a chiral intermediate dictates the stereochemistry of the final product even after the initial chiral element is removed. acs.org |

By focusing on these advanced synthetic strategies, future research can aim to develop highly efficient, selective, and sustainable routes to enantiomerically pure this compound, which will be essential for evaluating its potential applications in fields such as medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-(pyrrolidin-3-yl)pyridine?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by functionalization with a pyrrolidine moiety. For bromination, analogous methods to those used for 2-amino-5-bromo-3-methylpyridine (via direct bromination of pyridine derivatives using NBS or Br₂ in controlled conditions) are applicable . The pyrrolidine group can be introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid over-bromination or side reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : To confirm substituent positions and assess purity (e.g., absence of unreacted starting materials).

- HPLC/MS : For quantitative purity analysis and molecular weight confirmation.

- X-ray Crystallography : For unambiguous structural determination (using software like SHELXL for refinement) .

- Elemental Analysis : To verify stoichiometry.

Table 1 : Comparison of Analytical Methods

| Method | Key Parameters | Limitations |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts, coupling constants | Requires crystalline sample for X-ray |

| HPLC | Retention time, peak area | Low sensitivity for trace impurities |

| X-ray | Bond lengths, angles, spatial arrangement | Time-intensive |

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact, as brominated pyridines often exhibit irritant properties .

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from oxidizing agents.

- Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to model electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These studies help predict reactivity in cross-coupling reactions or interactions with biological targets. Molecular docking (e.g., AutoDock Vina) can simulate binding affinities in drug discovery contexts .

Q. How do steric and electronic effects of the pyrrolidine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The pyrrolidine group may hinder access to the catalytic site in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to mitigate steric crowding.

- Electronic Effects : The electron-donating nature of pyrrolidine can activate the pyridine ring toward electrophilic substitution, but may deactivate the bromide for nucleophilic displacement. Comparative studies with analogs (e.g., 3-Bromo-5-fluoropyridine ) are recommended to isolate electronic contributions.

Q. How should researchers address discrepancies in reaction yields when using this compound in Suzuki-Miyaura couplings under varying conditions?

- Methodological Answer :

- Systematic Screening : Vary catalysts (Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to detect intermediates or side products.

- Contradiction Analysis : Low yields may arise from bromide leaching (use aryl boronic esters instead of acids) or ligand inefficiency (switch to XPhos for sterically hindered substrates) .

Data Analysis and Mechanistic Questions

Q. What strategies resolve conflicting spectroscopic data for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectra.

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace connectivity.

- Comparative Crystallography : Cross-validate NMR assignments with X-ray structures of analogs (e.g., 3-bromo-5-(2,5-difluorophenyl)pyridine ).

Q. How can researchers elucidate the mechanism of bromide displacement in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated solvents to distinguish SN1 vs. SN2 pathways.

- DFT Transition State Modeling : Identify energy barriers for possible pathways (e.g., associative vs. dissociative mechanisms).

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to rule out radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.